![molecular formula C15H17NO4 B2894355 N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide CAS No. 146500-16-5](/img/structure/B2894355.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide

Overview

Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.2683 . The IUPAC Standard InChI is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .

Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” can be viewed as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Synthesis and Characterization

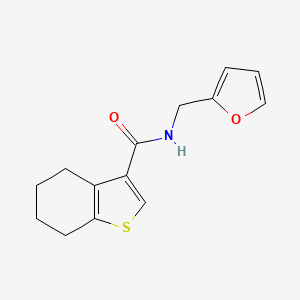

- A derivative of N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide, namely 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized through a two-step procedure. This compound has shown potential as a therapeutic agent with properties like anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator effects (Bonilla-Castañeda et al., 2022).

Antimicrobial Activities

- N-(4-bromophenyl)furan-2-carboxamide, a related compound, demonstrated effective in vitro antibacterial activities against drug-resistant bacteria. It showed promising activity particularly against NDM-positive bacteria A. baumannii (Siddiqa et al., 2022).

Anti-Influenza Activity

- Furan-carboxamide derivatives, including a related compound to N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide, were identified as potent inhibitors of the lethal H5N1 influenza A virus. These derivatives showcased a significant influence on anti-influenza activity, highlighting their potential as novel inhibitors (Yongshi et al., 2017).

Anticancer Agents

- A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide, were synthesized as anticancer agents targeting the epidermal growth factor receptor (EGFR). Some compounds in this series exhibited potent anticancer activities against various cancer cell lines, suggesting their potential as EGFR inhibitors and anticancer agents (Lan et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have activity as a monoamine oxidase inhibitor .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by inhibiting the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Biochemical Pathways

If it acts as a monoamine oxidase inhibitor, it could potentially affect the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Result of Action

If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitters involved .

properties

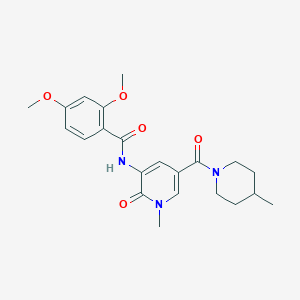

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-18-12-6-5-11(10-14(12)19-2)7-8-16-15(17)13-4-3-9-20-13/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEFGLHZXCZLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330858 | |

| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806366 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | |

CAS RN |

146500-16-5 | |

| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)

![5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2894280.png)

![Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2894281.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2894283.png)

![4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2894284.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethylpiperazine-1-carboxamide](/img/structure/B2894287.png)

![Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate](/img/structure/B2894288.png)

![2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2894291.png)